molecular formula C24H33NO5S B14890594 6-{[3-(Methoxycarbonyl)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid

6-{[3-(Methoxycarbonyl)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid

Cat. No.: B14890594
M. Wt: 447.6 g/mol
InChI Key: KGXLDPOLPLEHKB-UHFFFAOYSA-N
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Description

6-{[3-(Methoxycarbonyl)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid is a complex organic compound with a unique structure that includes a decahydrocyclododeca[b]thiophene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[3-(Methoxycarbonyl)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid typically involves multiple steps. The initial step often includes the formation of the decahydrocyclododeca[b]thiophene ring system, followed by the introduction of the methoxycarbonyl group. The final steps involve the formation of the carbamoyl and carboxylic acid functionalities. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

6-{[3-(Methoxycarbonyl)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may result in simpler hydrocarbons.

Scientific Research Applications

6-{[3-(Methoxycarbonyl)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes.

    Industry: It can be used in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which 6-{[3-(Methoxycarbonyl)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6-{[3-(Methoxycarbonyl)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid: This compound is unique due to its specific ring system and functional groups.

    Other Decahydrocyclododeca[b]thiophene Derivatives: These compounds share a similar core structure but differ in their functional groups and overall properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring system, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H33NO5S

Molecular Weight

447.6 g/mol

IUPAC Name

6-[(3-methoxycarbonyl-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C24H33NO5S/c1-30-24(29)20-18-14-8-6-4-2-3-5-7-9-15-19(18)31-22(20)25-21(26)16-12-10-11-13-17(16)23(27)28/h10-11,16-17H,2-9,12-15H2,1H3,(H,25,26)(H,27,28)

InChI Key

KGXLDPOLPLEHKB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCCCCCCCC2)NC(=O)C3CC=CCC3C(=O)O

Origin of Product

United States

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